synthesis pathway of 1-Piperazineacetic acid, 4-methyl-, hydrazide
synthesis pathway of 1-Piperazineacetic acid, 4-methyl-, hydrazide
An In-depth Technical Guide on the Synthesis of 1-Piperazineacetic acid, 4-methyl-, hydrazide
Introduction
1-Piperazineacetic acid, 4-methyl-, hydrazide, also known as 2-(4-methylpiperazin-1-yl)acetohydrazide, is a functionalized piperazine derivative. The piperazine ring is a ubiquitous structural motif in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2] The terminal hydrazide group serves as a versatile chemical handle, enabling further molecular elaboration through reactions like hydrazone formation, which is crucial for developing novel therapeutic agents, radiopharmaceuticals, and other bioactive compounds.[][4][5]
This guide provides a comprehensive overview of a robust and efficient two-step synthesis pathway for 1-Piperazineacetic acid, 4-methyl-, hydrazide. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and the critical parameters for ensuring a successful, high-yield synthesis. The protocols described are designed to be self-validating, providing researchers with a reliable method for obtaining this valuable chemical intermediate.
Retrosynthetic Analysis
A retrosynthetic approach to the target molecule reveals a logical and efficient synthetic pathway. The terminal hydrazide functionality can be readily installed by the hydrazinolysis of a corresponding ester. This ester intermediate, in turn, can be synthesized via a standard nucleophilic substitution reaction.
Caption: Retrosynthetic disconnection of the target hydrazide.
This analysis points to a two-step synthesis commencing with the N-alkylation of N-methylpiperazine with ethyl chloroacetate, followed by the hydrazinolysis of the resulting ester intermediate.
Part 1: Synthesis of Ethyl 2-(4-methylpiperazin-1-yl)acetate
The first stage of the synthesis involves the formation of the ester intermediate, ethyl 2-(4-methylpiperazin-1-yl)acetate. This is achieved through a nucleophilic substitution (SN2) reaction.
Mechanistic Rationale & Experimental Design
The core of this step is the reaction between the secondary amine of N-methylpiperazine and the electrophilic carbon of ethyl chloroacetate.
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Nucleophile: N-methylpiperazine contains two nitrogen atoms; one is tertiary and one is secondary. The secondary amine is the active nucleophile that attacks the alkyl halide.
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Electrophile: Ethyl chloroacetate provides the acetic acid ester backbone. The carbon atom bonded to the chlorine is electron-deficient due to the electronegativity of the adjacent chlorine and the carbonyl group, making it susceptible to nucleophilic attack.
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Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃), is essential to neutralize this acid.[6] Failure to scavenge the acid would lead to the protonation of the N-methylpiperazine starting material, rendering it non-nucleophilic and halting the reaction.
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Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal.[6][7] These solvents can dissolve the reactants and facilitate the SN2 mechanism without interfering with the reaction.
Caption: Workflow for the synthesis of the ester intermediate.
Detailed Experimental Protocol
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To a round-bottom flask equipped with a magnetic stirrer, add N-methylpiperazine (1.0 eq.), triethylamine (1.1 eq.), and dimethylformamide (DMF, approx. 4 mL per gram of N-methylpiperazine).
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Stir the mixture at room temperature. Slowly add ethyl chloroacetate (1.05 eq.) dropwise to the solution. An exothermic reaction may be observed.[6] Maintain the temperature below 70°C.
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After the addition is complete, allow the reaction to stir overnight at room temperature to ensure completion.[6]
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Filter the reaction mixture to remove the precipitated triethylammonium hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to remove the DMF solvent.
-
Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or chloroform and wash with water to remove any remaining salts.[6][8]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product, ethyl 2-(4-methylpiperazin-1-yl)acetate, typically as an oil or a low-melting solid.[8] Further purification can be achieved via vacuum distillation if required.
Quantitative Data Summary
| Parameter | Expected Value | Source |
| Reactants | N-Methylpiperazine, Ethyl Chloroacetate | [6][8] |
| Solvent | Dimethylformamide (DMF) | [6] |
| Base | Triethylamine | [6] |
| Reaction Time | ~12-16 hours | [6][8] |
| Yield | 50-90% | [8] |
| Product Name | Ethyl 2-(4-methylpiperazin-1-yl)acetate | [8] |
Part 2: Hydrazinolysis of the Ester Intermediate
The final step converts the synthesized ester into the target hydrazide via reaction with hydrazine. This is a classic and highly efficient nucleophilic acyl substitution reaction.
Mechanistic Rationale & Experimental Design
Hydrazine (N₂H₄), typically used as hydrazine hydrate (N₂H₄·H₂O), is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester.
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Mechanism: The reaction proceeds via a tetrahedral intermediate. The lone pair on one of the nitrogen atoms of hydrazine attacks the ester carbonyl. The ethoxy group (-OEt) is subsequently eliminated as the leaving group, ethanol, resulting in the formation of the stable hydrazide product.
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Reaction Conditions: The reaction is typically carried out by heating the ester with an excess of hydrazine hydrate in a protic solvent like ethanol.[5] Refluxing ensures the reaction goes to completion in a reasonable timeframe. The excess hydrazine can be removed during work-up.
Caption: Workflow for the hydrazinolysis of the ester.
Detailed Experimental Protocol
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In a round-bottom flask, dissolve the ethyl 2-(4-methylpiperazin-1-yl)acetate (1.0 eq.) in absolute ethanol.
-
Add an excess of hydrazine hydrate (e.g., 3-5 eq.) to the solution.
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Fit the flask with a reflux condenser and heat the mixture to reflux for several hours (e.g., 5 hours, reaction progress can be monitored by TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol and excess hydrazine hydrate under reduced pressure.
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The resulting residue can be purified by trituration with a solvent like diethyl ether or by recrystallization to yield the final product, 1-Piperazineacetic acid, 4-methyl-, hydrazide, as a solid.
Quantitative Data Summary
| Parameter | Expected Value | Source |
| Reactants | Ethyl 2-(4-methylpiperazin-1-yl)acetate, Hydrazine Hydrate | [5] |
| Solvent | Ethanol | [5] |
| Reaction Time | 2-6 hours at reflux | [4] |
| Yield | High (>80%) | [9][10] |
| Product Name | 1-Piperazineacetic acid, 4-methyl-, hydrazide | [11] |
| Molecular Formula | C₇H₁₆N₄O | [11] |
| Molecular Weight | 172.23 g/mol | [11] |
Overall Synthesis Scheme
The complete, two-step pathway provides an accessible and scalable route to the target compound from commercially available starting materials.
Caption: Complete two-step synthesis pathway.
Conclusion
This guide details a reliable and well-precedented two-step synthesis for 1-Piperazineacetic acid, 4-methyl-, hydrazide. The pathway begins with the SN2 alkylation of N-methylpiperazine using ethyl chloroacetate, followed by a high-yield hydrazinolysis of the resulting ester. By providing clear mechanistic rationales, detailed protocols, and expected outcomes, this document equips researchers and drug development professionals with the necessary knowledge to efficiently synthesize this versatile chemical building block for applications in medicinal chemistry and beyond.
References
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